Dihydrocyclosporin D
Overview
Description
Dihydrocyclosporin D is a derivative of cyclosporin, a well-known immunosuppressive agent. This compound is part of a family of cyclic peptides that have been extensively studied for their biological activities and potential therapeutic applications. This compound, like its parent compound, is known for its complex structure and significant biological effects.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of cyclic peptides and their derivatives.
Medicine: Although not as widely used as cyclosporin A, this compound’s immunosuppressive properties are of interest for potential therapeutic applications.
Industry: The compound’s unique structure and biological activity make it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of Dihydrocyclosporin D is likely similar to that of cyclosporine, which is a calcineurin inhibitor that inhibits T cell activation . Cyclosporine’s binding to the receptor cyclophilin-1 inside cells produces a complex known as cyclosporine-cyclophilin. This complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T-cells (NF-AT), a family of transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dihydrocyclosporin D typically involves the catalytic hydrogenation of cyclosporin D. This process reduces the double bonds present in cyclosporin D, resulting in the formation of this compound . The reaction conditions often include the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the final product. The scalability of this process allows for the production of this compound in quantities sufficient for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
Dihydrocyclosporin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationships.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into this compound.
Reduction: Catalytic hydrogenation, as mentioned earlier, is a key reduction reaction used in the synthesis of this compound.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups within the molecule, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
Cyclosporin A: The most well-known member of the cyclosporin family, widely used as an immunosuppressant.
Dihydrocyclosporin A: Another derivative with similar biological activities but different structural modifications.
Uniqueness
Dihydrocyclosporin D is unique due to its specific structural modifications, which confer distinct biological properties compared to other cyclosporin derivatives. Its ability to inhibit certain parasites and its potential for use in drug development highlight its significance in scientific research.
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H115N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h34-47,49-53,76H,26-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52?,53-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUKOOCPPICVTB-SMOCYEBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H115N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1218.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63775-91-7 | |
Record name | Dihydrocyclosporin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063775917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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